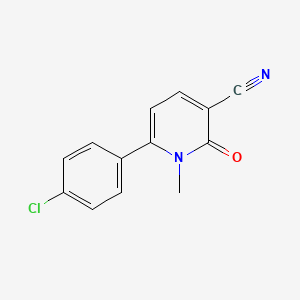

6-(4-Chlorophenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(4-Chlorophenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chlorophenyl group, a methyl group, and a nitrile group attached to a pyridine ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired pyridine derivative. The reaction conditions usually involve heating the reactants in a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .

化学反応の分析

Types of Reactions

6-(4-Chlorophenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, amines, and oxo compounds, depending on the specific reaction conditions and reagents used .

科学的研究の応用

Structural Characteristics

- Molecular Formula : C13H10ClN2O

- Molecular Weight : 263.6764 g/mol

- CAS Number : 1368978-83-9

Spectroscopic Data

The compound can be characterized using various spectroscopic techniques:

- Infrared (IR) Spectroscopy : Characteristic peaks observed at specific wavenumbers indicative of functional groups.

- Nuclear Magnetic Resonance (NMR) : Provides insights into the hydrogen and carbon environments within the molecule.

Pharmacological Activities

The compound has been investigated for its potential therapeutic effects, particularly in cancer treatment and antimicrobial activity.

Anti-Cancer Activity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines:

- Cell Lines Tested : Human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2).

- Methodology : MTT assay used to determine the half-maximal inhibitory concentration (IC50).

- Findings : The compound exhibited significant anti-proliferative activity, with IC50 values comparable to established chemotherapeutic agents like Harmine .

Antimicrobial Properties

Research has demonstrated that derivatives of this compound possess notable antimicrobial activity:

- Testing Parameters : Various microbial strains were assessed for susceptibility.

- Results : The synthesized compounds showed inhibition against tested microbes, indicating potential use as antimicrobial agents .

Material Science

The thermal stability and electronic properties of the compound have been explored for potential applications in material science:

- Thermogravimetric Analysis (TGA) : Conducted to assess thermal stability, revealing significant resistance to decomposition at elevated temperatures.

- Applications : Potential use in developing stable organic materials for electronic devices .

Synthesis of Derivatives

The synthesis of various derivatives of 6-(4-Chlorophenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has been reported, expanding its utility:

- Synthetic Routes : Various methodologies have been developed to obtain derivatives with enhanced biological activity or improved stability.

- Case Studies : Specific examples include modifications that enhance anti-cancer efficacy or broaden antimicrobial spectrum .

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Organism | IC50 (µM) | Reference |

|---|---|---|---|

| Anti-Cancer | HCT-116 | 2.40 ± 0.12 | |

| Anti-Cancer | HepG2 | Comparable | |

| Antimicrobial | Various Bacteria | Significant Inhibition |

作用機序

The mechanism of action of 6-(4-Chlorophenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

類似化合物との比較

Similar Compounds

- 6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid hydrazide

- Indole derivatives

Uniqueness

Compared to similar compounds, 6-(4-Chlorophenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to its specific structural features, such as the presence of a nitrile group and a chlorophenyl group. These features contribute to its distinct chemical reactivity and potential biological activities .

生物活性

6-(4-Chlorophenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, also known by its CAS number 147269-16-7, is a compound of interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic, antimicrobial, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H8ClN2O3 with a molecular weight of approximately 249.65 g/mol. The compound features a dihydropyridine core with a chlorophenyl substituent and a carbonitrile group, which are essential for its biological activities.

Cytotoxic Activity

Recent studies have demonstrated significant cytotoxic effects of various derivatives of dihydropyridine compounds against human tumor cell lines. In particular, compounds similar to this compound exhibited promising cytotoxicity:

In this context, compound 24 was reported to be 2.5 times more effective than doxorubicin against the colon carcinoma HT29 cell line, highlighting its potential as an anticancer agent.

Antimicrobial Activity

The antimicrobial properties of the compound have also been evaluated, showing effectiveness against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | Comparable to ampicillin | |

| Escherichia coli | Comparable to ampicillin | |

| Fungal strains | Comparable to clotrimazole |

The highest antimicrobial potential was attributed to the same compound (analog 24), which exhibited potent activity against both Gram-positive and Gram-negative bacteria.

The mechanism underlying the biological activity of this compound involves several pathways:

- Calcium Channel Modulation : Similar dihydropyridine derivatives are known to interact with L-type calcium channels, suggesting a role in cardiovascular activities .

- DNA Gyrase Inhibition : Compounds within this class may also inhibit bacterial DNA gyrase, contributing to their antibacterial effects .

- Cytotoxic Pathways : The cytotoxicity observed in tumor cell lines may involve apoptosis induction and disruption of cellular proliferation pathways.

Case Studies

A notable study synthesized and evaluated various dihydropyridine derivatives for their biological activities. Among these, the compound resembling this compound showed significant cytotoxicity and antimicrobial effects:

特性

IUPAC Name |

6-(4-chlorophenyl)-1-methyl-2-oxopyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O/c1-16-12(7-4-10(8-15)13(16)17)9-2-5-11(14)6-3-9/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWXSTGCZEMQTGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=C(C1=O)C#N)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。